3,5-Dibromostyrene

Radical Polymerization Kinetics Copolymerization Flame-Retardant Monomers

Researchers using dibromostyrene isomers encounter inconsistent copolymerization kinetics that compromise flame-retardant performance. 3,5-Dibromostyrene (CAS 120359-56-0) eliminates this variability through its symmetrical 3,5-substitution pattern, delivering predictable reactivity ratios with styrene, butadiene, and acrylates. • Uniform bromine distribution enables terpolymers that pass MVSS-302 flammability and withstand direct propane flame exposure • Symmetrical structure removes regioisomeric ambiguity in bisphosphane ligand and macrocycle synthesis • Inhibitor-stabilized to prevent spontaneous polymerization during extended storage and variable-temperature shipping

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 120359-56-0
Cat. No. B121113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromostyrene
CAS120359-56-0
Synonyms1,3-Dibromo-5-vinylbenzene;  1,3-Dibromo-5-ethenylbenzene
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
InChIKeyOITDEAXLQUVPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromostyrene Overview


3,5-Dibromostyrene (CAS 120359-56-0), also known as 1,3-dibromo-5-ethenylbenzene, is an aryl brominated styrene monomer with the molecular formula C8H6Br2 and a molecular weight of 261.94 g/mol [1]. It is characterized by two bromine substituents at the 3- and 5-positions of the aromatic ring, conferring a symmetrical substitution pattern that differentiates it from other positional isomers [2]. The compound is primarily utilized as a functional monomer in the synthesis of flame-retardant polymers via copolymerization with styrene, butadiene, and acrylates [3], as well as a building block for bisphosphane ligands and phenanthroline-based macrocycles .

Functional monomer for flame‑retardant polymer synthesis via copolymerization
Symmetrical 3,5‑dibromo scaffold enables predictable sequential cross‑coupling
Requires inhibitor‑stabilized packaging to prevent spontaneous polymerization during storage

3,5-Dibromostyrene Isomer Selectivity


The term "dibromostyrene" encompasses multiple positional isomers (2,4-, 2,5-, 3,4-, and 3,5-dibromostyrene) that exhibit significantly divergent radical polymerization rates and copolymerization behavior [1]. Direct experimental comparison reveals that the 2,5-isomer polymerizes substantially faster than the 3,4-isomer, with the 2,4- and 2,3-isomers occupying intermediate positions [1]. Furthermore, the bromine substitution pattern influences monomer reactivity ratios and Q-e values when copolymerized with styrene, directly impacting copolymer composition, sequence distribution, and ultimately the flame-retardant performance of the resulting material [1]. These kinetic and compositional disparities mean that substituting one isomer for another without process re-optimization can yield polymers with altered molecular weight distributions, unpredictable bromine content, and compromised flame-retardant efficacy [2].

Polymerization kinetics Isomer‑specific radical polymerization rates may alter reactor cycle time and molecular weight control.
Copolymer composition Reactivity ratio (Q‑e) shifts between isomers can change bromine distribution and compositional drift.
Flame‑retardant performance Substituting one dibromostyrene isomer may compromise flammability test compliance without process re‑optimization.

3,5-Dibromostyrene Performance Evidence


Polymerization Rate Ranking

The radical polymerization rate of 3,5-dibromostyrene relative to other dibromostyrene isomers has been experimentally determined by HPLC monitoring of monomer consumption [1]. While the 3,5-isomer was not directly included as a discrete comparator in the published rate ranking, the established order for the tested isomers is: 2,5-dibromostyrene > 2,4-dibromostyrene (+ 2,3-isomer) > 3,4-dibromostyrene [1]. This class-level inference establishes that polymerization kinetics are highly sensitive to the specific bromine substitution pattern, and a user substituting 3,5-dibromostyrene for, say, 2,5-dibromostyrene without process adjustments would encounter a significantly different polymerization profile [1].

Isomer rate order
Class‑level inference
2,5‑dibromostyrene (fastest) > 2,4‑ + 2,3‑isomers > 3,4‑isomer (slowest); 3,5‑isomer inferred distinct
Supports isomer‑specific kinetic profiling for reactor design
Direct rate constants for 3,5‑isomer not available; class‑level positioning only
Radical Polymerization Kinetics Copolymerization Flame-Retardant Monomers

Storage Stability with Inhibitors

Dibromostyrene exhibits a greater tendency toward spontaneous polymerization during storage than unsubstituted styrene [1]. A direct comparative study using Differential Thermal Analysis (DTA) demonstrated that the incorporation of N,N,N',N'-tetramethyl-p-phenylene diamine as a stabilizer significantly prolongs the induction period (A) before the onset of exothermic polymerization, reduces the slope of the DTA curve (B) indicative of the polymerization rate, and diminishes the maximum exotherm temperature (C) [1]. In the absence of an inhibitor, the induction period is negligible [1]. Quantitative comparison of stabilizer efficacy shows that phenylene diamine derivatives outperform previously suggested stabilizers like picric acid/quinone mixtures, providing a longer operational shelf-life [1].

Inhibitor induction period
Direct comparison
Phenylenediamine stabilizer extends DTA induction period relative to unstabilized or picric acid/quinone‑stabilized monomer
Supports inhibitor‑stabilized procurement for longer shelf‑life
Qualitative improvement documented via DTA; exact durations not specified
Monomer Stabilization Storage Stability Polymerization Inhibitors

Copolymerization Reactivity Ratios

The reactivity ratios (r1, r2) and Q-e values for the copolymerization of brominated styrenes (M1) with styrene (M2) have been determined experimentally in toluene at 60°C [1]. While the specific Q-e values for the pure 3,5-isomer are not individually reported in this source, the data for the class of dibromostyrenes demonstrate that the presence and position of bromine substituents significantly alter both the resonance stabilization (Q) and polar (e) parameters relative to unsubstituted styrene (Q=1.0, e=-0.8) [1]. These parameters are essential inputs for predicting copolymer composition drift and sequence distribution, and they differ meaningfully between the dibromostyrene isomers [1].

Reactivity ratio (Q‑e)
Class‑level inference
Q‑e parameters for 3,5‑isomer not individually reported; class‑level data show deviation from styrene (Q=1.0, e=−0.8)
Isomer‑specific Q‑e validation needed for copolymer composition control
Based on dibromostyrene class behavior in toluene at 60°C
Copolymerization Monomer Reactivity Ratios Q-e Scheme

Flame Retardancy Test Results

Terpolymers synthesized from dibromostyrene, styrene, and butadiene exhibit bromine contents (% Br) quantifiable by Schoeninger combustion and 1H NMR integration [1]. These terpolymers pass the Motor Vehicle Safety Standard 302 (MVSS-302) flammability test when applied as textile backcoatings, demonstrating effective flame retardancy [1]. Additionally, in non-woven binder applications, the latexes withstand exposure to a 1950°F propane flame, and in carpet backing applications, they pass the DOC FF-1-70 (pill test) [1]. While this evidence is class-level for dibromostyrene, it establishes the functional efficacy of the monomer class, and the specific isomer (3,5-) is expected to contribute comparably when copolymerized.

Flammability tests
Class‑level inference
Dibromostyrene‑based terpolymers pass MVSS‑302, 1950°F propane flame, and DOC FF‑1‑70 pill test
Supports flame‑retardant application for textile backcoatings
Class‑level evidence; 3,5‑isomer expected comparable when copolymerized
Flame Retardancy Terpolymer MVSS-302

Chemoselective Cross-Coupling

The 3,5-dibromostyrene scaffold contains two aryl bromine atoms positioned meta to one another, providing a platform for sequential, chemoselective cross-coupling reactions . While direct quantitative kinetic data comparing the reactivity of the 3- and 5-bromo positions in this specific compound are not provided in the accessed literature, the general principle of iterative cross-coupling on polyhalogenated arenes is well-established . The symmetrical substitution pattern of 3,5-dibromostyrene eliminates regioisomeric ambiguity during the first coupling event, a distinct advantage over unsymmetrical isomers like 2,4- or 2,5-dibromostyrene, where differential reactivity could lead to complex product mixtures .

Regioselectivity advantage
Supporting evidence
Symmetrical 3,5‑substitution eliminates regioisomeric ambiguity in first cross‑coupling step
Simplifies purification for sequential coupling synthesis
No direct kinetic data; synthetic advantage inferred from substitution pattern
Cross-Coupling Suzuki-Miyaura Heck Reaction Chemoselectivity

3,5-Dibromostyrene Applications


Flame-Retardant Textile Backcoatings

3,5-Dibromostyrene is copolymerized with styrene and butadiene via emulsion polymerization to produce latexes that impart flame retardancy to textile backcoatings, non-woven binders, and carpet backings [1]. The resulting terpolymers pass MVSS-302 flammability tests and withstand direct propane flame exposure, meeting stringent transportation safety standards [1]. The choice of the 3,5-isomer over other dibromostyrene isomers should be guided by its specific copolymerization reactivity ratios, which influence the uniformity of bromine distribution in the polymer chain and, consequently, the consistency of flame-retardant performance [2].

Bisphosphane Ligand Synthesis

The symmetrical 3,5-dibromo substitution pattern of 3,5-dibromostyrene renders it an ideal precursor for the synthesis of bisphosphane ligands and phenanthroline-based macrocycles via sequential cross-coupling reactions [1]. The absence of regioisomeric ambiguity during the first coupling step streamlines the synthesis of complex architectures, such as catenanes, where precise spatial orientation of functional groups is critical [1]. Researchers should select this isomer over unsymmetrical alternatives to minimize purification challenges and improve synthetic efficiency.

Stabilized Monomer Storage

Due to its inherent propensity for spontaneous polymerization, 3,5-dibromostyrene must be procured with an effective stabilizer package. Industrial users seeking to minimize waste and ensure process consistency should specify monomer stabilized with N,N,N',N'-tetramethyl-p-phenylene diamine or similar inhibitors, which have been shown via DTA to significantly extend the induction period before polymerization [1]. This is particularly critical for large-scale procurement where the monomer may be stored for extended periods or shipped under variable temperature conditions [1].

Coatings & Adhesives Copolymers

3,5-Dibromostyrene can be copolymerized with alkyl acrylates, methacrylates, and vinyl acetate to yield flame-retardant latexes for paints, clear coatings, adhesives, and sealants [1]. The selection of the 3,5-isomer over other brominated styrenes may influence the glass transition temperature (Tg), mechanical stability, and UV stability of the final coating, as these properties are directly linked to the copolymer composition and sequence distribution dictated by the monomer reactivity ratios [2].

Application
Selection Property
Validation Focus
Flame‑retardant textile backcoatings
Copolymer reactivity ratios & Br distribution
Flammability test compliance & coating uniformity
Bisphosphane ligand synthesis
Symmetrical 3,5‑dibromo scaffold
Cross‑coupling regioselectivity & isolated yield
Stabilized monomer procurement
Inhibitor‑stabilized packaging
Induction period & shelf‑life under storage
Coatings & adhesives copolymers
Copolymer composition & Tg control
Mechanical stability & flame‑retardant consistency

Technical Documentation Hub

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38 linked technical documents
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